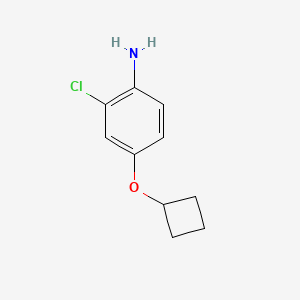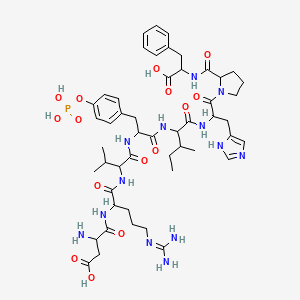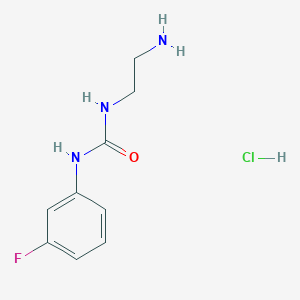
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a fluorophenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate 3-fluoro-phenyl-urea. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Aplicaciones Científicas De Investigación
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-ethyl)-3-phenyl-urea hydrochloride: Lacks the fluoro group, which may affect its chemical and biological properties.
1-(2-Amino-ethyl)-3-(4-fluoro-phenyl)-urea hydrochloride: Similar structure but with the fluoro group in a different position, potentially leading to different reactivity and interactions.
1-(2-Amino-ethyl)-3-(3-chloro-phenyl)-urea hydrochloride: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior and applications.
Uniqueness
1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13ClFN3O |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-(3-fluorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11;/h1-3,6H,4-5,11H2,(H2,12,13,14);1H |
Clave InChI |
VNKDFHXOQFXRDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
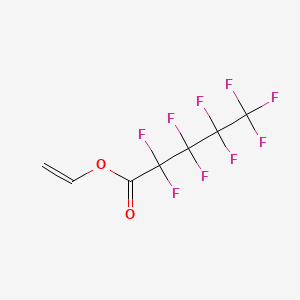
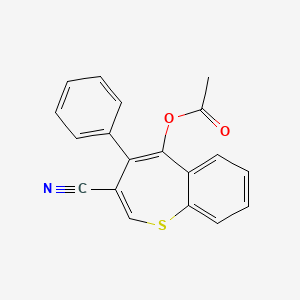
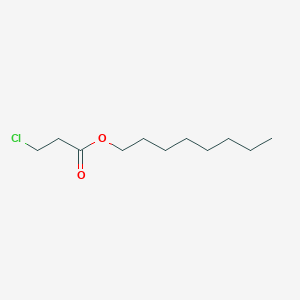

amine](/img/structure/B12084484.png)



